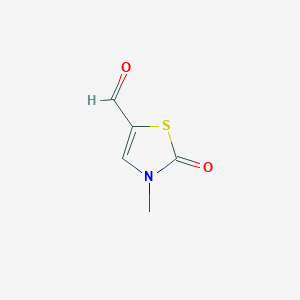

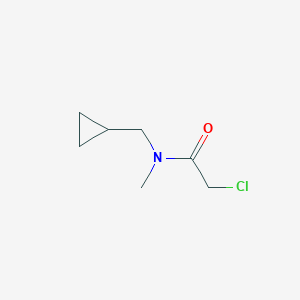

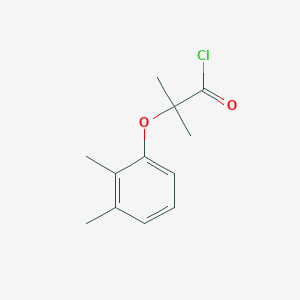

2-chloro-N-(cyclopropylmethyl)-N-methylacetamide

描述

“2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of similar compounds involves a multi-step substitution reaction2. However, the exact synthesis process for “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” is not readily available in the sources I found.

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” is not explicitly mentioned in the sources I found. However, similar compounds have their structures confirmed by MS, 1H NMR, 13C NMR and FT-IR spectroscopy methods2.Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, similar compounds are known to participate in substitution reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, similar compounds are known to have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety4.科学研究应用

In Vitro Protein Synthesis

The compound was studied for its effects on protein synthesis both in vivo and in vitro, specifically in relation to chloracetamides like alachlor, metolachlor, CDAA, and propachlor. These substances were tested for their ability to inhibit protein incorporation in oat seedlings and in a cell-free protein synthesizing system. The findings suggest that protein synthesis is inhibited in vivo, but this inhibition does not occur during the translation phase of mRNA into protein (Deal et al., 1980).

Antifungal Activity

A series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives were synthesized, including derivatives of 2-chloro-N,N-diethylacetamide. These compounds demonstrated significant antifungal activity against Candida albicans, showing potential in treating fungal infections (Maruoka et al., 2008).

Metabolic Pathway Analysis in Liver Microsomes

A detailed study was conducted to understand the metabolism of chloroacetamide herbicides, including their transformation into various metabolites in human and rat liver microsomes. The research provides insights into the complex metabolic pathways of these compounds, which are essential for assessing their environmental impact and potential health risks (Coleman et al., 2000).

Quorum-Sensing Molecule Synthesis

An optimized procedure was developed for preparing quorum-sensing molecules like 2-heptyl-3-hydroxy-4(1H)-quinolone and related compounds. The process involves the formation of α-chloro ketones by coupling a Weinreb amide (2-chloro-N-methoxy-N-methylacetamide) with a Grignard reagent. This method is crucial for studying bacterial communication systems and developing antimicrobial strategies (Hodgkinson et al., 2012).

安全和危害

The safety and hazards of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, it’s important to handle all chemical compounds with care and appropriate safety measures5.

未来方向

The future directions of “2-chloro-N-(cyclopropylmethyl)-N-methylacetamide” are not explicitly mentioned in the sources I found. However, similar compounds are expected to have many novel applications in the future3.

Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more detailed and accurate analysis, please consult a professional in the field.

属性

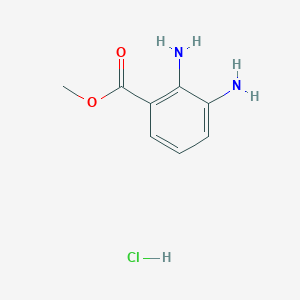

IUPAC Name |

2-chloro-N-(cyclopropylmethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVSLIRPPYCHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(cyclopropylmethyl)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420727.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)

amine](/img/structure/B1420743.png)

![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1420746.png)